2-Amino-5-hydroxynicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-amino-5-hydroxypyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(10)3-9-6(4)8/h1,3,10H,(H2,8,9) |
InChI Key |
HVALCFMGGZVXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 5 Hydroxynicotinonitrile and Its Analogues
A Look Back: The Historical Development of Nicotinonitrile Synthesis
The journey to synthesize complex nicotinonitrile derivatives is built upon a rich history of pyridine (B92270) chemistry. The story of nicotinic acid (vitamin B3) and its amide, nicotinamide (B372718), is intrinsically linked to the development of methods for preparing nicotinonitriles. news-medical.netwikipedia.org Early production of nicotinic acid involved the oxidation of nicotine, a readily available natural product. news-medical.net Over time, more efficient industrial syntheses emerged, such as the ammoxidation of 3-methylpyridine (B133936) (3-picoline) to produce nicotinonitrile, which can then be hydrolyzed to nicotinamide or nicotinic acid. wikipedia.org This process, often utilizing catalysts like vanadium oxide, marked a significant step forward in the large-scale availability of nicotinonitrile precursors. nih.gov These foundational methods, while not directly yielding polysubstituted pyridines, laid the essential groundwork for the development of more sophisticated synthetic routes to functionalized derivatives like 2-Amino-5-hydroxynicotinonitrile. The discovery that nicotinic acid could be synthesized from the amino acid tryptophan also highlighted the biochemical significance of this class of compounds and further spurred interest in their chemical synthesis. wikipedia.orgnih.gov
The Classics: Established Routes to this compound
The construction of the this compound scaffold can be approached through several established synthetic strategies. These classical methods often rely on the sequential construction of the pyridine ring or the functionalization of a pre-existing one.
Building Blocks Assemble: Multi-Component Condensation Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single pot. researchgate.netresearchgate.net The synthesis of the 2-amino-3-cyanopyridine (B104079) core of the target molecule is well-suited to MCR strategies, often involving the condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) source. mdpi.comnih.gov
A plausible multi-component route to a precursor of this compound could involve the reaction of a suitably protected 3-hydroxybenzaldehyde, an active methylene (B1212753) compound like malononitrile, a ketone, and ammonium acetate. The initial Knoevenagel condensation of the aldehyde with malononitrile, followed by a Michael addition and subsequent cyclization and aromatization, would yield the desired polysubstituted pyridine ring. mdpi.com The choice of protecting group for the hydroxyl functionality is crucial to ensure compatibility with the reaction conditions.
| Aldehyde | Ketone | Malononitrile Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aromatic Aldehydes | Acetophenone Derivatives | Malononitrile | Ammonium Acetate, Ethanol, Reflux | 2-Amino-3-cyanopyridine derivatives | - | numberanalytics.com |
| Aryl Aldehydes | Methyl Ketones | Malononitrile | Ammonium Acetate, Microwave | 2-Amino-3-cyanopyridine derivatives | High | acs.org |
| Aromatic Aldehydes | Cyclohexanone | Malononitrile | Na2CaP2O7, 80°C, Solvent-free | 2-Amino-3-cyanopyridine derivatives | 84-94 | mdpi.com |
Closing the Ring: Cyclization Strategies with Activated Nitriles
The intramolecular cyclization of activated nitriles is another powerful tool for constructing the nicotinonitrile framework. A key historical example is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. numberanalytics.comwikipedia.org While typically used for carbocyclic ring formation, adaptations of this chemistry can be envisioned for the synthesis of heterocyclic systems.
A potential strategy for synthesizing this compound via cyclization could start from an acyclic precursor containing the necessary functionalities. For instance, a compound bearing a protected hydroxyl group, a nitrile, and a latent amino group could be designed to undergo an intramolecular cyclization to form the desired pyridine ring. The Thorpe-Ziegler reaction itself, or related base-catalyzed cyclizations, could be employed to facilitate the ring-closing step. numberanalytics.comnumberanalytics.comwikipedia.org
Another relevant cyclization strategy involves the reaction of enaminonitriles with active methylene compounds. These reactions proceed through a series of condensation and cyclization steps to afford highly substituted pyridines.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Ylidenemalononitriles | Primary Amines | Room Temperature, Solvent-free | Multi-substituted amino-pyridines | - | nih.gov |
| Enaminonitriles | Malononitrile | Base catalyst | 2-Amino-3-cyanopyridine derivatives | - | ijpsr.com |
A specific, albeit for an analogue, classical synthesis of 2-amino-5-hydroxypyridine (B112774) has been reported in a patent. google.com This multi-step process involves:
Protection: The amino group of 2-amino-5-bromopyridine (B118841) is protected.
Substitution: The bromo group is substituted with a benzyloxy group.
Deprotection: Both the amino and hydroxyl protecting groups are removed to yield the final product.
This approach highlights a common strategy in classical synthesis: the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified.
The Modern Toolkit: Advanced Synthetic Techniques
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methods. This trend is reflected in the synthesis of complex molecules like this compound.
The Power of Catalysis in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. For the synthesis of functionalized pyridines, various catalytic systems have been developed. Gold-catalyzed intramolecular reactions of 2-propargyl 2H-azirine derivatives have been shown to produce polysubstituted pyridines with high efficiency and functional group tolerance. nih.gov Rhodium-catalyzed C-H amidation of pyridines offers a direct way to introduce amino groups, a key feature of the target molecule. acs.org Furthermore, the use of bimetallic-organic frameworks (MOFs) as heterogeneous catalysts is an emerging area with potential applications in the synthesis of pyridine derivatives. nih.gov
| Catalyst | Reactants | Product | Key Features | Reference |
| Gold | 2-Propargyl 2H-azirine derivatives | Polysubstituted pyridines | Low catalyst loading, high efficiency | nih.gov |
| Rhodium | Pyridines and an amino source | Amidated pyridines | Direct C-H functionalization | acs.org |
| Fe/Co Bimetal-Organic Framework | - | Pyrazolo[4,3-e]pyridines | Heterogeneous, reusable catalyst | nih.gov |
A Greener Approach: Embracing Green Chemistry Principles
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. nih.govacs.org For the synthesis of this compound and its analogues, several green approaches can be considered.
One-pot, multi-component reactions, as discussed earlier, are inherently green as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and energy. nih.govacs.org The use of microwave irradiation as an energy source can significantly accelerate reaction times and improve yields, often under solvent-free conditions. acs.org
The choice of solvent is another critical aspect of green chemistry. The use of water or other environmentally benign solvents is highly desirable. Electrocatalytic multicomponent reactions in the presence of simple electrolytes like sodium bromide offer a mild and efficient method for synthesizing related pyran-annulated pyridines, showcasing a greener alternative to traditional methods. academie-sciences.fr The development of reusable, heterogeneous catalysts, such as the nanostructured diphosphate (B83284) Na2CaP2O7, further enhances the green credentials of a synthetic route by simplifying product purification and allowing for catalyst recycling. mdpi.com
| Green Approach | Reaction Type | Conditions | Advantages | Reference |
| Microwave Irradiation | Four-component reaction | Ethanol, 2-7 min | Excellent yield, short reaction time | nih.gov |
| Electrocatalysis | Multicomponent reaction | Undivided cell, NaBr | Mild conditions, excellent yields | academie-sciences.fr |
| Reusable Catalyst | Four-component reaction | Na2CaP2O7, Solvent-free | High yields, catalyst recyclability | mdpi.com |
One-Pot and Cascade Reactions for Enhanced Efficiency
The synthesis of highly substituted pyridines such as this compound benefits significantly from strategies that combine multiple reaction steps into a single operation. One-pot and cascade reactions are paramount for improving efficiency, reducing waste, and lowering costs associated with purification of intermediates.
A notable example in the synthesis of related structures is the one-pot method for producing 2-hydroxy-5-nitropyridine. This process involves the nitration of 2-aminopyridine (B139424) followed by a diazotization-hydrolysis reaction without isolating the nitrated intermediate. google.com The entire sequence is carried out in the same reaction vessel, which streamlines the workflow. Initially, 2-aminopyridine is nitrated using concentrated nitric acid in sulfuric acid. After the nitration is complete, the mixture is quenched with water, and an aqueous solution of sodium nitrite (B80452) is added to perform the diazotization, which is then followed by hydrolysis to install the hydroxyl group. This approach avoids the isolation of the 2-amino-5-nitropyridine (B18323) isomer, simplifying the post-reaction workup. google.com Adjusting the final acid concentration allows for the selective precipitation of the desired product. google.com This methodology highlights a pathway where a nitro group (a precursor to an amino group) and a hydroxyl group are introduced in a highly efficient, continuous operation.
Similarly, multi-component reactions (MCRs) represent another facet of enhanced efficiency, allowing for the rapid assembly of complex molecules like substituted 2-aminopyridines from simple precursors. nih.gov The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, for instance, has been achieved via a one-pot, two-step process using natural product-derived catalysts, demonstrating the power of combining steps to build the core heterocyclic structure. nih.gov Such strategies, which emphasize pot, atom, and step economy (PASE), are central to modern green chemistry and are applicable to the synthesis of nicotinonitrile derivatives. nih.gov
Synthesis of Precursors and Key Intermediates for this compound
The construction of this compound relies on the sequential or convergent synthesis of functionalized pyridine intermediates.
Preparation of Functionalized Pyridine Rings
The nicotinonitrile (3-cyanopyridine) nucleus itself is a significant scaffold in medicinal chemistry, and numerous methods exist for its synthesis. ekb.eg For the specific target, however, building upon a pre-existing pyridine ring is often more straightforward than constructing the ring with all substituents in place. Methods for creating the pyridine ring from acyclic precursors, such as the multicomponent reaction of enaminones, primary amines, and malononitrile, offer a flexible route to a wide variety of 2-aminopyridine derivatives. nih.gov
Introduction and Modification of Hydroxyl and Amino Groups on the Nicotinonitrile Core
With a functionalized pyridine ring in hand, the next critical phase is the precise introduction and potential modification of the amino and hydroxyl groups.
A key challenge is the selective functionalization in the presence of multiple reactive sites. Protecting groups are often essential. In a patented synthesis for the closely related precursor 2-amino-5-hydroxypyridine, the amino group of 2-amino-5-bromopyridine is first protected. google.com This is achieved by reacting it with 2,5-hexanedione (B30556) to form a non-nucleophilic pyrrole (B145914) group, which prevents side reactions in subsequent steps. google.comresearchgate.net
With the amino group protected, the hydroxyl group can be introduced. This is typically accomplished via a nucleophilic substitution reaction where the halogen at the C5 position is displaced. A common method involves using a protected form of the hydroxyl group, such as a benzyloxy group, by reacting the protected bromopyridine with sodium benzyloxide. google.com Alternatively, a methoxy (B1213986) group can be introduced. google.com The final step is the deprotection of both the amino and hydroxyl groups. For instance, a benzyloxy group can be cleaved using strong acid, which simultaneously removes the pyrrole protecting group from the amine, yielding the desired 2-amino-5-hydroxypyridine. google.com
An alternative strategy for introducing the amino group is through the reduction of a nitro group. As seen in the one-pot synthesis of 2-hydroxy-5-nitropyridine, a nitro group can be introduced at the C5 position. google.com This nitro group can then be chemically reduced to the target amino group, a widely used transformation in the synthesis of aromatic amines. google.com
The table below summarizes a synthetic sequence for an important precursor based on a patented method. google.com
| Step | Reaction | Reagents & Conditions | Starting Material | Product |
| 1 | Protection of Amino Group | 2,5-hexanedione, p-toluenesulfonic acid, Toluene, Reflux | 2-Amino-5-bromopyridine | 2-(2',5'-dimethylpyrrol-1'-yl)-5-bromopyridine |
| 2 | Introduction of Hydroxyl Precursor | Sodium benzyloxide, DMF, 90-95°C | 2-(2',5'-dimethylpyrrol-1'-yl)-5-bromopyridine | 2-(2',5'-dimethylpyrrol-1'-yl)-5-benzyloxypyridine |
| 3 | Deprotection | Hydrochloric acid in acetic acid, 60-70°C | 2-(2',5'-dimethylpyrrol-1'-yl)-5-benzyloxypyridine | 2-Amino-5-hydroxypyridine hydrochloride |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity is a critical aspect of the synthesis of polysubstituted aromatic compounds like this compound. The challenge lies in controlling the precise placement of the amino, hydroxyl, and cyano groups at the C2, C5, and C3 positions, respectively. The synthetic strategy is almost entirely dictated by the need to achieve this specific arrangement.
The most common approach to ensure regiochemical control is to start with a pyridine derivative where one or more substituents are already in place, thereby directing the position of subsequent modifications. For example, beginning with 2-aminopyridine or a 2-amino-5-halopyridine fixes the position of the amino group and influences the site of further electrophilic or nucleophilic attack. The amino group at C2 is a strong activating group and ortho-, para-director, which facilitates electrophilic substitution at the C3 and C5 positions. This inherent electronic property is fundamental to controlling the regioselectivity of reactions like nitration or halogenation.
In the synthesis of 2-amino-5-hydroxypyridine from 2-amino-5-bromopyridine, the regiochemistry is locked in by the starting material. google.com The subsequent substitution of the bromine at C5 with a protected hydroxyl group is a site-specific nucleophilic aromatic substitution. The introduction of the cyano group at C3 would similarly require a regioselective method, such as a directed metalation-cyanation sequence or the substitution of a halogen at that position.
Stereoselectivity is not a factor for the core aromatic structure of this compound, as the pyridine ring is planar and achiral. However, stereochemistry would become a crucial consideration in the synthesis of analogues containing chiral centers, for example, on a side chain. In such cases, stereospecific synthetic methods or chromatographic separation of stereoisomers would be necessary. nih.govrothamsted.ac.uk
Scale-Up Considerations and Process Optimization in this compound Production
Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization and careful consideration of safety, cost, and efficiency. otavachemicals.com The principles of scale-up are broadly applicable to the potential manufacturing process for this compound. researchgate.net
Key optimization parameters for each step of the synthesis include:
Reaction Conditions: Temperature, pressure, reaction time, and reagent stoichiometry must be finely tuned. For example, in the synthesis of 2-aminoindan (B1194107) hydrochloride, a related process, reaction conditions were tailored to control a highly exothermic step, ensuring process safety while maximizing yield. researchgate.netconsensus.app
Reagent and Catalyst Selection: The choice of reagents should favor those that are inexpensive, readily available, and have a lower environmental impact. Catalyst loading must be optimized to ensure efficient conversion without unnecessary cost.
Solvent and Work-Up Procedures: Solvents should be minimized, recycled where possible, and chosen based on safety and environmental profiles. Purification methods, such as crystallization or extraction, must be robust, scalable, and yield the product with consistent, high purity. The one-pot synthesis of 2-hydroxy-5-nitropyridine, for instance, utilizes a simple filtration step after pH adjustment, which is highly amenable to scale-up. google.com
Process Safety: A thorough hazard analysis is required to identify potential risks, such as thermal runaway in exothermic reactions. researchgate.net Monitoring and control systems are implemented to maintain the process within safe operating limits.
The table below outlines general areas of focus for optimizing the production of this compound.
| Parameter | Laboratory Scale Focus | Scale-Up & Optimization Focus | Rationale |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with automated thermal fluid system | Precise control of exothermic and endothermic events to ensure safety and consistent product quality. researchgate.net |
| Reagent Addition | Manual addition via pipette or funnel | Controlled addition via pumps over a specified time | To manage reaction rates, control exotherms, and prevent localized high concentrations that can lead to side products. google.com |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer, baffle design | To ensure homogeneity in large volumes, improve heat and mass transfer, and achieve consistent reaction kinetics. |
| Purification | Flash chromatography | Recrystallization, extraction, filtration | To develop a cost-effective, high-throughput method that yields the desired purity specifications without relying on expensive and slow chromatographic techniques. |
| Cycle Time | Not a primary concern | Minimize to increase plant throughput | Streamlining steps, such as using one-pot procedures, reduces the overall time per batch, increasing production capacity. otavachemicals.com |
By systematically addressing these factors, a synthetic route for this compound can be developed that is not only chemically effective but also economically viable and safe for large-scale manufacturing.
Chemical Reactivity and Transformation of 2 Amino 5 Hydroxynicotinonitrile
Reactivity of the Amino Group in 2-Amino-5-hydroxynicotinonitrile
The amino group at the 2-position of the pyridine (B92270) ring is a key site for various chemical transformations. Its nucleophilic character allows it to participate in a range of reactions, leading to the formation of diverse derivatives. The reactivity of this group is influenced by the electronic effects of the other substituents on the pyridine ring.
Nucleophilic Substitution Reactions
The amino group of this compound can act as a nucleophile in substitution reactions. While direct nucleophilic aromatic substitution on the pyridine ring is challenging, the amino group can readily attack electrophilic centers. For instance, in reactions analogous to those of other 2-aminopyridines, the amino group can displace leaving groups from alkyl or acyl halides.
The pyridine ring itself, being electron-deficient, is generally susceptible to nucleophilic attack, a characteristic that is modulated by its substituents. Electron-withdrawing groups, such as the nitrile group at the 3-position, further activate the ring towards nucleophilic substitution, while electron-donating groups like the amino and hydroxyl groups can have a deactivating effect or direct incoming groups. nih.gov In the context of 2-aminopyridine (B139424) derivatives, nucleophilic substitution can occur at the pyridine ring, for example, through displacement of a suitable leaving group at positions 4 or 6. nih.gov
Derivatization Strategies via the Amino Functionality
The amino group is a primary target for derivatization to create a wide array of analogs with potentially new chemical and biological properties. Common strategies involve the reaction of the amino group with various electrophiles. For example, multicomponent reactions are often employed for the synthesis of complex heterocyclic systems starting from 2-amino-3-cyanopyridines. researchgate.netorganic-chemistry.org These reactions highlight the versatility of the amino group in constructing fused ring systems.
One notable derivatization is the formation of pyrido[2,3-d]pyrimidine (B1209978) structures. This can be achieved by reacting 2-amino-3-cyanopyridines with reagents like formamide, which leads to intermolecular cyclization. organic-chemistry.orgambeed.com This reactivity is a cornerstone in the synthesis of various biologically relevant scaffolds.
Amidation and Imine Formation
The primary amino group of this compound can undergo condensation reactions with carboxylic acids or their derivatives to form amides, and with aldehydes or ketones to form imines (Schiff bases). acs.org
Amidation reactions are fundamental in organic synthesis. For 2-aminopyridine derivatives, amidation can be achieved through various methods, including coupling with carboxylic acids using activating agents or reaction with acyl chlorides. A metal-free oxidative amidation of 2-aminopyridines with α-bromoketones has been reported to yield N-(pyridin-2-yl)amides through a C-C bond cleavage mechanism. letopharm.com
| 2-Aminopyridine Derivative | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Generic 2-Aminopyridine | α-Bromoketone | I2, TBHP, Toluene | N-(Pyridin-2-yl)amide | letopharm.com |
Imine formation involves the reaction of the primary amino group with a carbonyl compound, typically under acid catalysis, to form a C=N double bond. ambeed.comdntb.gov.ua This reaction is reversible and is often driven to completion by the removal of water. organic-chemistry.orgontosight.ai The formation of imines from 2-aminopyridines and aldehydes is a key step in various multicomponent reactions used to synthesize more complex heterocyclic structures. organic-chemistry.org However, the stability of such imines can be a concern, as they are susceptible to hydrolysis, especially in the presence of moisture. researchgate.net
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| 2-Aminopyridine Derivative + Aldehyde/Ketone | Acid catalyst, removal of water | Imine (Schiff Base) | ambeed.comdntb.gov.ua |
Reactivity of the Hydroxyl Group in this compound
Etherification and Esterification Reactions
The hydroxyl group of this compound can undergo etherification (O-alkylation) and esterification (O-acylation) reactions.
Etherification involves the formation of an ether linkage (C-O-C). This can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. The synthesis of derivatives of 2-amino-5-hydroxypyridine (B112774) often involves the protection of the hydroxyl group as an ether, for example, a benzyl (B1604629) ether, which is later removed. researchgate.net This indicates the feasibility of etherification at this position.
Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. These reactions are typically catalyzed by an acid or a base. cas.org For hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions using acyl chlorides in trifluoroacetic acid, which protonates the more basic amino group and prevents its reaction. nih.gov This strategy could potentially be applied to this compound to selectively acylate the hydroxyl group.
| Reaction Type | Reagent | General Conditions | Product Type | Reference |
|---|---|---|---|---|
| Etherification | Alkyl halide (e.g., Benzyl chloride) | Base (e.g., NaH, K2CO3) | Ether | organic-chemistry.orgresearchgate.net |
| Esterification | Acyl chloride or Carboxylic anhydride | Acid or Base catalyst | Ester | nih.govcas.org |
Hydrogen Bonding Networks and Intermolecular Interactions
The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (hydroxyl oxygen, nitrile nitrogen, and pyridine ring nitrogen) in this compound allows for the formation of extensive intermolecular hydrogen bonding networks in the solid state. These interactions play a crucial role in determining the crystal packing and physical properties of the compound.
In related crystal structures of aminopyridines and amino acids, the amino group is a consistent hydrogen bond donor. nih.gov The hydroxyl group is also a strong hydrogen bond donor and acceptor. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. Furthermore, the pyridine ring nitrogen can participate in hydrogen bonding, typically as an acceptor.
Based on analogous structures, it is expected that this compound would form a complex three-dimensional network stabilized by various hydrogen bonds, such as N-H···O, O-H···N, N-H···N, and potentially weaker C-H···N or C-H···O interactions. These networks significantly influence the melting point, solubility, and polymorphism of the compound. The interplay between these different hydrogen bonding motifs dictates the final supramolecular architecture.
Reactivity of the Nitrile Group in this compound
The nitrile (cyano) group is a versatile functional group known for its susceptibility to nucleophilic attack at the electrophilic carbon atom. In this compound, the reactivity of the nitrile group is modulated by the electronic effects of the other substituents on the pyridine ring.
Nucleophilic Addition to the Nitrile
The carbon atom of the nitrile group in this compound is electrophilic and thus a target for nucleophiles. This reaction typically leads to the formation of an intermediate imine anion. The presence of electron-donating amino and hydroxyl groups on the pyridine ring may somewhat decrease the electrophilicity of the nitrile carbon compared to unsubstituted cyanopyridines. However, the inherent reactivity of the nitrile group still allows for a range of nucleophilic additions.
One of the most significant reactions of 2-amino-3-cyanopyridines is their use as building blocks for the synthesis of fused heterocyclic systems. researchgate.netresearchgate.net Nucleophiles can add to the nitrile group, followed by intramolecular cyclization involving the adjacent amino group. For instance, reactions with isothiocyanates can lead to the formation of pyridothienopyrimidines. researchgate.net Similarly, reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), often proceed via nucleophilic addition to the nitrile, leading to the formation of more complex heterocyclic structures. mdpi.comscielo.br
Recent studies on 2-cyanopyridine (B140075) derivatives have shown that they can react with thiol nucleophiles like cysteine. This reaction proceeds via a nucleophilic addition of the thiol to the nitrile, forming a thioimidate intermediate, which can then undergo further intramolecular reactions. nih.gov The presence of electron-withdrawing groups on the pyridine ring enhances the reactivity of the nitrile group towards nucleophiles. nih.gov
Table 1: Examples of Nucleophilic Addition Reactions on Related 2-Amino-3-cyanopyridine (B104079) Systems
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Malononitrile | Ammonium (B1175870) acetate, microwave irradiation | Fused Pyridine Derivatives | semanticscholar.org |
| Ketones/Aldehydes | Ammonium acetate, catalyst (e.g., Na2CaP2O7) | Substituted 2-Amino-3-cyanopyridines | mdpi.com |
| Cysteine | Aqueous, mild conditions | Thiazoline Derivatives | nih.gov |
| Formamide | Heat | Pyrido[2,3-d]pyrimidines | mdpi.com |
Hydrolysis and Reduction Pathways
The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (2-amino-5-hydroxynicotinic acid) or amide (2-amino-5-hydroxynicotinamide). google.com The reaction proceeds through the initial formation of the amide, which can then be further hydrolyzed to the carboxylic acid upon extended reaction times or with heating. google.com
Reduction of the nitrile group provides a direct route to primary amines. Common reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the nitrile to a primary aminomethyl group, which would yield (5-amino-6-hydroxypyridin-3-yl)methanamine. clockss.org Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium is also a widely used method for the reduction of nitriles to primary amines. clockss.org
Electrophilic and Nucleophilic Substitution on the Pyridine Ring System
The pyridine ring in this compound is substituted with two strong activating groups (amino and hydroxyl) and one deactivating group (nitrile). The amino and hydroxyl groups are ortho-, para-directing activators, while the nitrile group is a meta-directing deactivator. The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions.
In electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino and hydroxyl groups are favored. byjus.commasterorganicchemistry.comyoutube.com Given the substitution pattern of this compound, the most likely positions for electrophilic attack are C4 and C6. The C4 position is ortho to the hydroxyl group and meta to the amino and nitrile groups. The C6 position is ortho to the amino group and para to the hydroxyl group. The powerful activating and directing effect of the amino and hydroxyl groups would likely overcome the deactivating effect of the nitrile group, making the ring susceptible to electrophilic substitution. Examples of such reactions include nitration and halogenation. chemicalbook.commasterorganicchemistry.com
Nucleophilic aromatic substitution on the pyridine ring generally requires the presence of strong electron-withdrawing groups and/or a good leaving group. libretexts.org In this compound, the nitrile group does provide some activation, but without a suitable leaving group (like a halogen) at an activated position (ortho or para to the nitrile), nucleophilic substitution on the ring is generally difficult.
Oxidation and Reduction Pathways of this compound
The pyridine ring, especially when substituted with a hydroxyl group, can be susceptible to oxidation. The oxidation of hydroxypyridine derivatives can lead to the formation of various oxygenated products, and in some cases, ring-opening products. nih.govnih.gov The amino group is also susceptible to oxidation. The specific outcome would depend on the oxidizing agent and reaction conditions used.
The pyridine ring of 3-hydroxypyridine (B118123) and its derivatives can be reduced to the corresponding piperidine (B6355638) under certain conditions. google.comrsc.org Catalytic hydrogenation at high pressure and temperature with a nickel catalyst can reduce the pyridine ring. google.com Another method involves reduction with sodium borohydride (B1222165) in the presence of benzyl chloroformate. rsc.org The reduction of aminopyridines with samarium diiodide has also been reported to yield piperidines, sometimes with the elimination of the amino group. clockss.org Therefore, the reduction of this compound could potentially lead to the corresponding piperidine derivative, (6-aminopiperidin-3-ol-3-carbonitrile), although the specific conditions would be critical to achieve this selectively without affecting the other functional groups.
Mechanistic Investigations of Key Reactions Involving this compound
While specific mechanistic studies on this compound are not widely available, the mechanisms of its key reactions can be inferred from studies on related compounds.
The synthesis of 2-amino-3-cyanopyridine derivatives often proceeds through a multi-component reaction. A plausible mechanism involves the Knoevenagel condensation of an aldehyde with malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of a ketone-derived enamine or enolate, and subsequent cyclization and aromatization to form the substituted pyridine ring. mdpi.com
For nucleophilic addition to the nitrile group, such as with a thiol, the mechanism is proposed to start with the attack of the nucleophile on the electrophilic nitrile carbon, forming a transient thioimidate. nih.gov This can then undergo intramolecular cyclization, for example, with the adjacent amino group, to form a stable heterocyclic product. nih.gov
The mechanism of electrophilic aromatic substitution on the pyridine ring follows a similar pathway to that of benzene (B151609) derivatives. It involves the initial attack of the electrophile by the π-system of the ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.comyoutube.com The loss of a proton from the carbon bearing the electrophile then restores the aromaticity of the ring. The regioselectivity is determined by the stability of the possible sigma complexes, which is influenced by the electronic effects of the substituents already present on the ring. For this compound, the amino and hydroxyl groups would stabilize the positive charge in the sigma complex, particularly when the attack is at the C4 or C6 positions.
Advanced Spectroscopic Characterization Methodologies for 2 Amino 5 Hydroxynicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution and the solid state. For 2-Amino-5-hydroxynicotinonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Advanced 1H and 13C NMR Techniques for Structural Elucidation
Advanced 1D NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), are crucial for differentiating between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. In the case of this compound, which lacks methyl and methylene (B1212753) groups, a DEPT-135 experiment would show positive signals for the CH carbons and no signals for quaternary carbons.
The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a theoretical framework for its structural confirmation. The aromatic protons and carbons of the pyridine (B92270) ring are expected to resonate in specific regions, influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing effect of the nitrile (-CN) group.
Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) |
| H4 | 7.65 |
| H6 | 8.12 |
| -NH₂ | 6.50 |
| -OH | 9.80 |
Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 160.2 |
| C3 | 95.8 |
| C4 | 138.5 |
| C5 | 152.1 |
| C6 | 145.7 |
| -CN | 117.4 |
Note: The data in the tables above is based on predictive algorithms and may differ from experimental values.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the protons at positions 4 and 6 would be expected if there were any significant coupling, though in a pyridine ring, this is often weak or absent. The primary use would be to confirm the lack of coupling between the aromatic protons and the protons of the amino and hydroxyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netresearchgate.net This is a highly sensitive technique that would show correlations between H4 and C4, and H6 and C6, confirming their direct attachment. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. researchgate.net This experiment would be instrumental in assigning the quaternary carbons. For instance, the proton at H4 would show correlations to C2, C3, C5, and the nitrile carbon, while the H6 proton would show correlations to C2, C4, and C5. These correlations provide a complete map of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the amino group protons and the adjacent H6 proton, as well as between the hydroxyl proton and the H4 and H6 protons, providing insights into the preferred orientation of the substituents.
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and ssNMR is a powerful tool for their characterization. Furthermore, ssNMR can be used to study intermolecular hydrogen bonding in the solid state, providing details about the packing of the molecules in the crystal lattice. asianpubs.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.
Vibrational Analysis and Functional Group Identification
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3600-3200 (broad) |
| N-H (amino) | Stretching | 3500-3300 (two bands for primary amine) |
| C≡N (nitrile) | Stretching | 2260-2220 |
| C=C, C=N (aromatic ring) | Stretching | 1650-1450 |
| C-O (hydroxyl) | Stretching | 1260-1000 |
| C-N (amino) | Stretching | 1335-1250 |
| N-H (amino) | Bending (scissoring) | 1650-1580 |
| O-H (hydroxyl) | Bending | 1440-1395 and 950-910 |
The nitrile (C≡N) stretch is a particularly sharp and characteristic band. The presence of both a broad O-H stretch and two N-H stretching bands would confirm the presence of the hydroxyl and primary amino groups, respectively.
Hydrogen Bonding Analysis via IR Spectroscopy
IR spectroscopy is an excellent technique for studying hydrogen bonding. The position and shape of the O-H and N-H stretching bands are highly sensitive to the presence of hydrogen bonds. In the condensed phase, intermolecular hydrogen bonding between the hydroxyl and amino groups of different molecules, or with the nitrogen atom of the pyridine ring or the nitrile group, would lead to a broadening and a shift to lower wavenumbers of the O-H and N-H stretching bands compared to the gas phase or in a non-polar solvent. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques that probe the electronic transitions within a molecule. These methods provide valuable information about the chromophoric system and the influence of the surrounding environment on the molecule's electronic structure.
Electronic Transitions and Chromophoric Behavior
The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions from the ground state to various excited states. For this compound, the core chromophore is the substituted pyridine ring. The presence of both an amino (-NH2) and a hydroxyl (-OH) group, which are strong auxochromes, and a cyano (-CN) group, an electron-withdrawing group, significantly influences the electronic transitions of the pyridine ring.
Generally, pyridine exhibits a π → π* transition at around 254 nm. sielc.com The introduction of electron-donating groups like -NH2 and -OH is expected to cause a bathochromic shift (shift to longer wavelengths) of this absorption band due to the delocalization of lone pair electrons into the π-system of the ring. Conversely, the electron-withdrawing cyano group can also influence the position and intensity of the absorption bands. For instance, in substituted aminopyridines, absorption maxima can be observed around 270 nm. nih.gov The combined effect of these substituents in this compound likely results in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted pyridine. The expected electronic transitions would be of the n → π* and π → π* type. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are typically weaker and may be observed as shoulders on the more intense π → π* absorption bands.
The chromophoric behavior is a direct consequence of this substituted pyridine system. The extent of conjugation and the interplay between the electron-donating and electron-withdrawing groups will determine the specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε).
Solvatochromism and Environmental Effects on Electronic Spectra
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of a molecule. For a polar molecule like this compound, a change in solvent polarity is expected to significantly affect its electronic spectrum.
In polar solvents, the ground state of a polar molecule is stabilized by dipole-dipole interactions. Upon excitation, the dipole moment of the molecule may change. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed. Given the presence of the amino and hydroxyl groups, it is anticipated that this compound will exhibit positive solvatochromism, with a red shift in its absorption maximum as the solvent polarity increases.
The following table illustrates the expected shift in the λmax of this compound in solvents of varying polarity.
| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift |
| Hexane | 1.88 | Shorter Wavelength |
| Dichloromethane | 8.93 | Intermediate Wavelength |
| Ethanol | 24.55 | Longer Wavelength |
| Water | 80.1 | Longest Wavelength |
This table presents a hypothetical trend based on the principles of solvatochromism for polar molecules.
Time-Resolved Fluorescence Studies
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Time-resolved fluorescence studies, in particular, measure the decay of fluorescence intensity over time, providing insights into the excited-state lifetime and dynamics.
The fluorescence properties of hydroxypyridines are known to be highly dependent on pH and the substitution pattern. nih.gov For instance, some hydroxypyridine derivatives are fluorescent while others are not. nih.gov The presence of the amino group in this compound is likely to enhance its fluorescence quantum yield. The fluorescence emission spectrum is generally red-shifted compared to the absorption spectrum (Stokes shift).
Time-resolved fluorescence measurements would reveal the fluorescence lifetime (τ) of the excited state of this compound. This parameter is sensitive to the molecular environment and can be affected by factors such as solvent viscosity, temperature, and the presence of quenchers. A multi-exponential decay profile might be observed, indicating the presence of different conformational isomers or different excited-state species. Such studies are crucial for understanding the photophysical processes that occur after photoexcitation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C6H5N3O), the exact mass can be calculated with high precision.
Table of Expected High-Resolution Mass Data
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]+ | 136.05054 |
| [M+Na]+ | 158.03248 |
| [M-H]- | 134.03634 |
The experimental determination of the m/z value of the molecular ion peak with high accuracy using HRMS would provide strong evidence for the confirmation of the molecular formula of this compound.
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the structure of the parent molecule. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several pathways, driven by the stability of the resulting fragments.
Key fragmentation pathways could include:
Loss of HCN: The cyano group is a common neutral loss from aromatic nitriles.
Loss of CO: Decarbonylation from the pyridine ring, especially if tautomeric forms are present under ionization conditions.
Loss of NH3: Elimination of ammonia (B1221849) from the amino group.
Ring Cleavage: Fragmentation of the pyridine ring itself.
The presence of the hydroxyl group may also lead to the loss of a water molecule (H2O), although this is less common for aromatic hydroxyl groups compared to aliphatic ones. The interplay of the different functional groups will dictate the relative abundance of the various fragment ions.
Table of Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Neutral Loss | Expected m/z |
| [M-HCN]+ | Loss of hydrogen cyanide | 108 |
| [M-CO]+ | Loss of carbon monoxide | 107 |
| [M-NH3]+ | Loss of ammonia | 118 |
| [C5H4N2O]+ | Loss of H and HCN | 108 |
| [C5H3N2]+ | Loss of H2O and CO | 91 |
This table represents plausible fragmentation pathways and the corresponding expected m/z values. The actual observed fragments and their relative intensities would depend on the specific ionization and fragmentation conditions used.
By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity of the atoms within the this compound molecule can be confirmed, providing a comprehensive structural characterization.
LC-MS and GC-MS in Reaction Monitoring and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. These methods are indispensable for monitoring the progress of a chemical reaction and for determining the purity of the final product.
In the synthesis of this compound, which may involve multiple steps such as the condensation of carbonyl compounds followed by aromatization, both LC-MS and GC-MS can be employed to track the consumption of reactants and the formation of intermediates and the final product. baranlab.org The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the compounds being analyzed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which is often the case for substituted pyridines. helixchrom.com For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the LC-MS system. A reversed-phase column is commonly used, where a polar mobile phase allows for the separation of compounds based on their hydrophobicity. researchgate.net
The mass spectrometer, coupled to the liquid chromatograph, provides mass information for the eluted compounds. By operating the mass spectrometer in a full scan mode, one can identify the molecular ions of the starting materials, intermediates, and the desired product, this compound. The intensity of these ions over time provides a kinetic profile of the reaction. For enhanced sensitivity and specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be utilized. nih.gov
For purity assessment, a high-resolution mass spectrometer can provide the accurate mass of the synthesized this compound, confirming its elemental composition. The chromatogram will also reveal the presence of any impurities. The relative peak area of the main compound versus the total peak area of all components gives a quantitative measure of purity.
Illustrative LC-MS Data for Purity Assessment of this compound
| Retention Time (min) | Compound Identity | Observed m/z [M+H]⁺ | Relative Abundance (%) |
| 2.5 | Starting Material Isomer | 123.05 | 1.2 |
| 4.1 | This compound | 136.05 | 98.5 |
| 5.8 | Dimerization Byproduct | 271.10 | 0.3 |
This table is for illustrative purposes only as specific experimental data for this compound is not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. researchgate.net For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, for example, by silylating the hydroxyl and amino groups. researchgate.net
In a typical GC-MS analysis for purity, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the boiling points and interactions of the compounds with the stationary phase. birchbiotech.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification by comparison to a spectral library or by interpretation of the fragmentation. dss.go.th The purity is calculated from the relative peak areas in the chromatogram. youtube.com
Illustrative GC-MS Data for a Derivatized Sample of this compound
| Retention Time (min) | Compound Identity (as TMS derivative) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| 8.2 | Derivatized Impurity | 73, 147, 190 | 0.8 |
| 10.5 | Bis(trimethylsilyl)-2-amino-5-hydroxynicotinonitrile | 73, 265, 280 (M⁺) | 99.1 |
| 11.3 | Unreacted Derivatizing Agent | 73, 147 | 0.1 |
This table is for illustrative purposes only as specific experimental data for this compound is not publicly available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. youtube.com For a novel compound like this compound, obtaining a single-crystal X-ray structure is the gold standard for its structural elucidation.
The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. creativebiomart.net Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. numberanalytics.com
By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be calculated. nih.gov From this map, the positions of the individual atoms can be determined, and a molecular model of this compound can be built. The final refined structure provides highly accurate information on the geometry of the molecule and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₅N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.4 |
| c (Å) | 13.2 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 584.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.53 |
This table is for illustrative purposes only as specific experimental data for this compound is not publicly available.
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Computational and Theoretical Studies on 2 Amino 5 Hydroxynicotinonitrile
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule interacts with other species. For 2-amino-5-hydroxynicotinonitrile, FMO analysis would provide insights into its potential as an electron donor or acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S). Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness. These parameters are crucial for predicting the behavior of the molecule in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following data are for illustrative purposes and are not based on published experimental or computational results for this specific molecule.)
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.8 |
| LUMO Energy | ELUMO | - | -1.2 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.6 |
| Ionization Potential | IP | -EHOMO | 5.8 |
| Electron Affinity | EA | -ELUMO | 1.2 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.3 |
| Chemical Softness | S | 1 / (2η) | 0.217 |
| Electronegativity | χ | (IP + EA) / 2 | 3.5 |
| Chemical Potential | µ | -(IP + EA) / 2 | -3.5 |
Computational studies on related nicotinamide (B372718) and quinoline (B57606) derivatives often employ Density Functional Theory (DFT) to calculate these parameters, providing insights into their chemical reactivity. mdpi.comrsc.org
The distribution of the HOMO and LUMO across the molecular structure of this compound would reveal the most likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites of electron donation (nucleophilic centers). The LUMO is found on the electron-deficient parts, indicating the sites of electron acceptance (electrophilic centers).
In this compound, the amino (-NH2) and hydroxyl (-OH) groups are electron-donating, while the cyano (-CN) group and the pyridine (B92270) ring are electron-withdrawing. A computational analysis would likely show the HOMO concentrated on the amino and hydroxyl-substituted portions of the pyridine ring, while the LUMO would be more localized on the cyano group and the nitrogen atom of the pyridine ring. This distribution facilitates intramolecular charge transfer, a property that is of interest for applications in materials science, such as in the development of nonlinear optical (NLO) materials. researchgate.net
Solvent Effects on Molecular Properties and Reactivity (PCM, implicit/explicit solvation models)
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating how a solvent might stabilize or destabilize the ground and excited states of a molecule, thereby affecting its reactivity and spectroscopic properties.
For a more detailed understanding, explicit solvation models can be used. In these models, individual solvent molecules are included in the calculation, allowing for the study of specific interactions like hydrogen bonding between the solute (this compound) and the solvent molecules. This would be particularly relevant for understanding its behavior in protic solvents, given the presence of the amino and hydroxyl groups.
Spectroscopic Property Prediction using Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. rsc.org For this compound, these methods could predict its electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.
Furthermore, computational methods can predict vibrational spectra (infrared and Raman), which arise from the different vibrational modes of the molecule. The calculated frequencies can be compared with experimental data to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in structural elucidation.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data are for illustrative purposes and are not based on published experimental or computational results for this specific molecule.)
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| UV-Vis (in Ethanol) | λmax | 320 nm |
| Infrared | C≡N stretch | 2225 cm⁻¹ |
| Infrared | N-H stretch | 3400, 3300 cm⁻¹ |
| Infrared | O-H stretch | 3550 cm⁻¹ |
| ¹³C NMR (in DMSO-d₆) | C-CN | 118 ppm |
| ¹H NMR (in DMSO-d₆) | H (aromatic) | 7.0-8.5 ppm |
Studies on similar pyridine derivatives have shown good agreement between DFT-calculated geometries and those determined by single-crystal X-ray diffraction, underscoring the predictive power of these computational techniques. researchgate.net
Applications of 2 Amino 5 Hydroxynicotinonitrile in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
2-Amino-5-hydroxynicotinonitrile, a polysubstituted pyridine (B92270) derivative, serves as a crucial starting material and intermediate in the creation of a wide array of complex organic molecules. Its inherent reactivity, stemming from the amino, hydroxyl, and cyano functional groups, allows for diverse chemical transformations, making it a valuable scaffold for constructing intricate molecular architectures.
Synthesis of Heterocyclic Compounds (e.g., Pyridines, Pyrimidines, Thiazoles, Fused Ring Systems)
The strategic placement of reactive sites on the this compound ring system facilitates its use in the synthesis of various heterocyclic compounds.
Pyridines: The core pyridine structure of this compound is itself a foundation for creating more complex pyridine derivatives. The existing functional groups can be modified or used to introduce new substituents, leading to a broad range of polysubstituted pyridines with potential applications in medicinal chemistry and materials science. For instance, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified to introduce further diversity.
Pyrimidines: The amino and cyano groups of this compound are key to its utility in synthesizing fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidines. nih.gov The synthesis often involves an initial reaction of the amino group, for example, with dimethylformamide dimethylacetal (DMF-DMA) to form an amidine intermediate. nih.gov This intermediate can then undergo cyclization with a nitrogen source like ammonia (B1221849) to construct the pyrimidine ring, which is fused to the original pyridine core. nih.gov Such three-component reactions, often involving an α-cyanoketone, an aldehyde, and a guanidine, provide an efficient route to 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov
Thiazoles: While direct synthesis of thiazoles from this compound is less commonly documented, the principles of thiazole (B1198619) synthesis suggest potential pathways. The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. derpharmachemica.comorganic-chemistry.org One could envision a multi-step sequence where the amino group of this compound is converted to a thioamide, which could then react with an appropriate α-haloketone to form a thiazole ring. Another approach, the Cook-Heilbron synthesis, utilizes α-aminonitriles and carbon disulfide or related reagents. wikipedia.org
Fused Ring Systems: The reactivity of this compound lends itself to the construction of various fused heterocyclic systems. For example, reaction with α,β-unsaturated acyl chlorides can lead to the formation of 2-pyridone-fused porphyrin derivatives through an aza-annulation reaction. researchgate.net Additionally, cyclization reactions can be employed to create bicyclic systems. For instance, linear peptides attached to a resin can be converted into 5,6- and 6,6-fused bicyclic systems through the formation of a cyclic iminium ion intermediate followed by nucleophilic attack. ebrary.net
| Heterocyclic System | Key Precursor from this compound | General Reaction Type |
| Pyrido[2,3-d]pyrimidines | Amidine intermediate | Condensation and Cyclization |
| 2-Pyridone-fused porphyrins | Amine functionality | Aza-annulation |
| Fused Bicyclic Systems | Linear peptide derivatives | Intramolecular Cyclization |
Construction of Polyfunctional Organic Molecules
The multiple functional groups on this compound make it an ideal starting point for synthesizing molecules with a high density of functional groups. Each group—amino, hydroxyl, and cyano—can be selectively reacted to introduce different functionalities, leading to complex molecules with tailored properties. For example, the amino group can participate in reactions to form amides, sulfonamides, or can be a nucleophile in various coupling reactions. The hydroxyl group can be converted into ethers or esters, and the cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine. This versatility allows for the systematic construction of polyfunctional molecules with potential applications in drug discovery, agrochemicals, and materials science. The synthesis of novel heterocyclic α-amino acids, for instance, has been achieved by incorporating heterocyclic moieties into an α-amino acid side-chain. open.ac.uk
Applications in the Synthesis of Dyes, Pigments, and Fluorescent Probes
The electronic properties of the this compound scaffold make it a promising candidate for the development of chromophores and fluorophores.
The conjugated π-system of the pyridine ring, coupled with the electron-donating amino and hydroxyl groups and the electron-withdrawing cyano group, creates a push-pull system that can give rise to interesting photophysical properties. Derivatives of aminopyridines have been studied for their fluorescent properties, with some showing high quantum yields. mdpi.com For example, 2-amino-4,6-diphenylnicotinonitriles have been investigated as fluorescent sensors for monitoring photopolymerization processes. nih.gov
The synthesis of fluorescent probes often involves coupling a fluorophore to a recognition moiety. The functional groups of this compound provide convenient handles for such conjugations. For instance, a hydrazine-based fluorescent probe was synthesized to label carbonyl species in live cells, demonstrating the utility of such scaffolds in biological imaging. researchgate.net The development of fluorescent probes for detecting specific analytes, such as hyaluronan, has also been explored using synthetic peptide-based approaches where a fluorophore is attached to a recognition peptide. nih.gov
| Application | Key Feature of this compound | Example |
| Dyes and Pigments | Extended π-conjugation and push-pull electronic effects | Heterocyclic azo dyes |
| Fluorescent Probes | Tunable photophysical properties and functional handles for conjugation | Sensors for biological analytes |
Potential in Polymer Chemistry and Functional Materials
The reactivity of this compound also suggests its potential for use in the field of polymer chemistry and the development of functional materials.
Incorporation into Polymeric Scaffolds
The amino and hydroxyl groups of this compound can act as reactive sites for polymerization or for grafting onto existing polymer backbones. This allows for the incorporation of the nicotinonitrile moiety into polymeric scaffolds, potentially imparting specific properties to the resulting material. For instance, polymers containing such heterocyclic units might exhibit enhanced thermal stability, altered solubility, or specific binding capabilities. The synthesis of poly(amino acids) from 2,5-diketopiperazines is an example of how amino acid-like structures can be polymerized to create biodegradable materials. researchgate.netwhiterose.ac.uk Similarly, the incorporation of silicon-based polymers into hydrogel scaffolds has been shown to enhance bioactivity and osteoinductivity. nih.gov
Utilization in Catalyst Development and Ligand Design
The unique molecular architecture of this compound, featuring a pyridine ring functionalized with an amino, a hydroxyl, and a nitrile group, presents significant potential for its application in the development of novel catalysts and specialized ligands for transition metal complexes. The strategic positioning of these functional groups allows for multiple coordination modes and the ability to synthesize a variety of derivative ligands, making it a versatile platform for creating catalytically active centers.
The amino group at the 2-position and the hydroxyl group at the 5-position can act as a bidentate ligand, chelating to a metal ion through the nitrogen and oxygen atoms. This chelation can form stable five- or six-membered rings with the metal center, a common feature in many effective catalysts. nih.govrsc.org The nitrile group at the 3-position can either remain as a non-coordinating functional group, influencing the electronic properties of the ligand, or it can be chemically modified to introduce additional coordinating sites. For instance, hydrolysis of the nitrile can yield a carboxylic acid or an amide, which can also participate in metal coordination.
A significant application of primary amino groups in ligand design is their reaction with aldehydes or ketones to form Schiff bases. science.govechemcom.com The resulting imine nitrogen provides an additional coordination site. By reacting this compound with various carbonyl compounds, a library of Schiff base ligands can be synthesized. These ligands can then be complexed with a range of transition metals, such as copper, cobalt, nickel, and manganese, to create catalysts for various organic transformations. nih.govmdpi.com The electronic and steric properties of the Schiff base ligand can be fine-tuned by selecting different aldehydes or ketones, thereby influencing the catalytic activity and selectivity of the resulting metal complex.
The pyridyl nitrogen itself can also coordinate to a metal center, leading to the formation of polynuclear complexes or catalyst scaffolds where the this compound unit acts as a bridging ligand. nih.gov The hydroxyl group can be deprotonated to form an anionic ligand, which can strongly bind to metal ions. This versatility in coordination allows for the design of catalysts with specific geometries and electronic environments around the metal center, which is crucial for controlling the outcome of catalytic reactions.
The development of catalysts based on substituted aminohydroxypyridines has been an active area of research. whiterose.ac.uk These catalysts have shown promise in a variety of reactions, including oxidation, reduction, and cross-coupling reactions. uniurb.itbeilstein-journals.org By analogy, metal complexes of this compound and its derivatives are expected to exhibit interesting catalytic properties. The presence of the electron-withdrawing nitrile group can modulate the electron density on the pyridine ring and the coordinating atoms, which in turn can affect the Lewis acidity of the metal center and its catalytic performance.
While direct experimental studies on the catalytic applications of this compound are not extensively reported in the current literature, its structural features strongly suggest its utility as a versatile precursor for ligand synthesis and catalyst development. The potential to create a diverse range of ligands from this single, highly functionalized molecule makes it an attractive target for future research in the fields of homogeneous and heterogeneous catalysis.
| Catalyst/Ligand Type | Potential Metal Center | Potential Catalytic Application | Reference for Analogy |
| Bidentate N,O-chelate | Cu(II), Co(II), Ni(II) | Oxidation of alcohols, Epoxidation of alkenes | nih.govmdpi.com |
| Schiff Base Ligand Complex | Pd(II), Ru(II) | C-C cross-coupling reactions (e.g., Suzuki, Heck) | nih.gov |
| Tridentate Ligand (after nitrile hydrolysis) | Fe(III), Mn(III) | Biomimetic oxidation reactions | nih.gov |
| Bridging Ligand in Polynuclear Complex | Rh(I), Ir(I) | Hydroformylation, Hydrogenation | whiterose.ac.uk |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While established routes to pyridine (B92270) derivatives exist, future research will likely focus on developing more efficient, environmentally benign, and economically viable synthetic pathways to 2-Amino-5-hydroxynicotinonitrile and its analogs.
Green Chemistry Approaches : A significant future direction lies in the adoption of green chemistry principles. This includes the use of sustainable and renewable starting materials, employing safer solvents (such as water or bio-solvents), and minimizing waste generation. nih.govmdpi.com Methodologies like microwave-assisted synthesis and sonochemistry could be explored to reduce reaction times and energy consumption. mdpi.com The development of one-pot synthesis, where multiple reaction steps are performed in a single reactor, represents a move towards more environmentally conscious synthetic methodologies, improving yields and reducing chemical waste.
Biocatalysis and Enzymatic Synthesis : The use of enzymes or whole-cell biocatalysts offers a highly selective and sustainable alternative to traditional chemical synthesis. Future work could involve screening for or engineering enzymes capable of catalyzing the key steps in the formation of the nicotinonitrile core, operating under mild conditions and potentially offering high enantioselectivity where applicable.
Flow Chemistry : Continuous flow synthesis provides advantages over batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a continuous flow process for this compound could lead to higher purity, improved yields, and more consistent product quality, which is crucial for industrial applications.
Novel Catalytic Systems : Research into new catalytic systems, including heterogeneous catalysts, nanocatalysts, and organocatalysts, could lead to more efficient and selective syntheses. These catalysts can offer benefits such as easier separation from the reaction mixture, reusability, and reduced metal contamination in the final product.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Green Synthesis | Reduced environmental impact, use of renewable resources, energy efficiency. mdpi.comsemanticscholar.org | Development of pathways using bio-based precursors and non-toxic solvents. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. nih.gov | Enzymatic cyclization or functional group interconversion to form the core structure. |
| Flow Chemistry | Improved safety, scalability, and process control; higher yields and purity. | Continuous production for industrial-scale applications. |
| Advanced Catalysis | High efficiency, selectivity, and catalyst recyclability. | Use of novel metal or organocatalysts to streamline the synthesis. |
Development of Advanced Derivatization and Functionalization Strategies
The three distinct functional groups of this compound serve as reactive handles for extensive derivatization, enabling the creation of a diverse library of new molecules with unique properties.
Amino Group Functionalization : The primary amino group is a prime site for modification. It can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization, to introduce various substituents. mdpi.com Functionalization with amino acids or peptides could impart chirality and biocompatibility, opening avenues for biological applications. nih.gov
Hydroxyl Group Modification : The phenolic hydroxyl group can be readily converted into ethers, esters, or other functional groups. These modifications can be used to modulate the electronic properties, solubility, and hydrogen-bonding capabilities of the molecule.
Nitrile Group Transformations : The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings (e.g., tetrazoles). These transformations dramatically expand the chemical space accessible from the parent molecule.
Polymerization and Material Integration : The molecule can be used as a monomer or a functional building block for polymerization. For instance, it could be incorporated into polymers or used as a ligand in the construction of Metal-Organic Frameworks (MOFs), creating materials with porous structures for applications in gas storage or catalysis. nbinno.com
| Functional Group | Potential Reactions | Resulting Derivatives/Applications |
| Amino (-NH2) | Acylation, Alkylation, Diazotization, Amidation with amino acids. mdpi.comnih.gov | Bio-conjugates, Pharmacologically active compounds, Ligands. |
| Hydroxyl (-OH) | Etherification, Esterification. | Modulated solubility and electronic properties, Prodrugs. |
| Nitrile (-CN) | Hydrolysis, Reduction, Cycloaddition. | Carboxylic acids, Amides, Amines, Tetrazoles, other heterocycles. |
Deeper Mechanistic Understanding of Reactions Involving this compound
A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic methods and rationally designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the pathways of reactions involving this compound.
Kinetic Studies : Performing kinetic studies on the key synthetic and derivatization reactions will provide crucial data on reaction rates, orders, and the influence of various parameters like temperature, concentration, and catalysts. This information is vital for process optimization.
Spectroscopic Analysis of Intermediates : Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can help in the detection and characterization of transient intermediates and transition states, offering direct insight into the reaction pathway.
Isotopic Labeling Studies : Isotopic labeling experiments can be a powerful tool to trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps and validating proposed mechanisms.
Computational Modeling : High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and visualize transition state geometries. nih.gov This computational approach can distinguish between plausible mechanisms, such as different pathways for cyclization or substitution, and guide experimental design. nih.govresearchgate.net
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules with desired functionalities. mdpi.com These in-silico methods allow for the rational design and pre-synthesis evaluation of novel this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR and other QSAR models can be developed to correlate the structural features of derivatives with their biological activity or material properties. mdpi.com This allows for the prediction of the properties of yet-unsynthesized compounds and prioritizes synthetic targets.
Molecular Docking and Pharmacophore Modeling : For applications in medicinal chemistry, molecular docking can be used to predict how derivatives bind to specific biological targets like enzymes or receptors. researchgate.net Pharmacophore modeling can identify the key chemical features necessary for biological activity, guiding the design of more potent and selective compounds. mdpi.com
Prediction of ADMET Properties : A critical aspect of drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Computational tools can estimate these properties for virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. researchgate.netnih.gov
Materials Property Prediction : For materials science applications, computational methods like DFT can predict key properties of new derivatives, such as electronic band gaps, charge transport characteristics, and interaction energies with other molecules or surfaces. nih.gov This can guide the design of novel organic semiconductors, sensors, or catalysts.
| Computational Method | Application in Research | Predicted Properties |
| 3D-QSAR | Guiding the design of new derivatives with enhanced activity. mdpi.com | Biological activity, Potency. |
| Molecular Docking | Identifying potential drug candidates and their binding modes. researchgate.net | Binding affinity, Interaction with biological targets. |
| ADMET Prediction | Early-stage filtering of compounds with poor pharmacokinetic profiles. nih.gov | Solubility, Permeability, Metabolism, Toxicity. |
| Density Functional Theory (DFT) | Designing new materials and understanding reaction mechanisms. nih.gov | Electronic structure, Reaction energies, Spectroscopic properties. |
Unexplored Applications in Chemical Sciences and Advanced Materials
The versatile structure of this compound suggests its potential utility in a wide range of applications that remain largely unexplored.
Chemosensors : The pyridine nitrogen and adjacent functional groups make the molecule an excellent candidate for developing chemosensors. nbinno.com Its derivatives could be designed to selectively bind to specific metal ions, leading to a detectable change in fluorescence or color, which is useful for environmental monitoring and biological diagnostics. nbinno.com
Metal-Organic Frameworks (MOFs) : The compound can act as an organic linker to construct MOFs. nbinno.com The resulting materials could exhibit unique porous structures and properties suitable for gas separation, storage, and heterogeneous catalysis. nbinno.com
Organic Electronics : Pyridine-based compounds are often investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The electronic properties of this compound derivatives could be tuned through chemical modification to make them suitable for these advanced applications.
Medicinal Chemistry Scaffold : The nicotinonitrile scaffold is present in various biologically active compounds. Future research could explore derivatives of this compound as potential therapeutic agents, for instance, as kinase inhibitors or anticancer agents, leveraging its hydrogen bonding capabilities and rigid core structure.
Functional Dyes and Pigments : The chromophoric nature of the substituted pyridine ring suggests potential applications as functional dyes. Derivatives could be synthesized to exhibit specific photophysical properties, such as solvatochromism or aggregation-induced emission (AIE), for use in imaging, sensing, or as components in smart materials. mdpi.com
Q & A
Q. What synthetic strategies are recommended for 2-Amino-5-hydroxynicotinonitrile, and how can reaction conditions be optimized?
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
- Structural Confirmation : Employ -NMR and -NMR to identify aromatic protons, amino, and hydroxyl groups. IR spectroscopy can confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) . Mass spectrometry (ESI-MS) provides molecular weight validation.
Q. What are the key stability and storage requirements for this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature. Avoid moisture and incompatible materials (e.g., strong oxidizers), as nitriles are prone to hydrolysis under acidic/basic conditions . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 for particulates) and nitrile gloves. Implement fume hoods for dust control. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for potential acute toxicity or mutagenicity, as seen in structurally related nitriles .
Advanced Research Questions
Q. How do electronic effects of the hydroxyl and amino groups influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The hydroxyl group’s electron-withdrawing effect may deactivate the pyridine ring, while the amino group’s electron-donating nature enhances nucleophilic substitution at specific positions. Use DFT calculations to map electrostatic potential surfaces and predict regioselectivity. Validate with kinetic studies under varying pH conditions .
Q. How can researchers resolve contradictions in reported solubility or spectral data for this compound?
- Methodological Answer :
- Solubility Discrepancies : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol) at controlled temperatures. Compare results with computational solubility predictions using COSMO-RS models.
- Spectral Variations : Cross-validate NMR/IR data with independent synthetic batches and reference standards. Collaborate with shared databases to harmonize spectral interpretations .
Q. What in vitro assays are suitable for assessing the compound’s mutagenic or carcinogenic potential?
- Methodological Answer : Conduct Ames tests (OECD 471) with Salmonella typhimurium strains to detect frameshift mutations. Use mammalian cell assays (e.g., micronucleus test, OECD 487) to evaluate chromosomal damage. Dose-response studies should align with GHS Category 2 mutagenicity classifications observed in related compounds .
Q. How can computational models predict the compound’s interactions in biological systems or novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
